5-Isopropoxypicolinic acid

Descripción general

Descripción

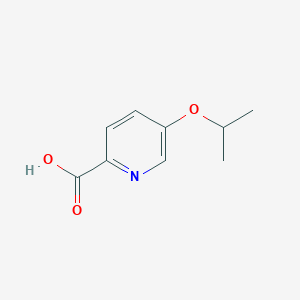

5-Isopropoxypicolinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is also known by its IUPAC name, 5-isopropoxy-2-pyridinecarboxylic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an isopropoxy group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxypicolinic acid typically involves the reaction of 2-chloronicotinic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Amide Formation via Acid Chloride Intermediate

The carboxylic acid group undergoes activation to form acid chlorides, enabling nucleophilic substitution with amines. For example:

Reaction: Key Observations:

- Thionyl chloride (SOCl₂) efficiently converts the carboxyl group to the acid chloride at 80°C .

- Side Reaction: Chlorination of the pyridine ring at position 4 may occur during activation (yield: 15–20%) .

Data Table:

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, reflux, 4 h | 85–90 | |

| Amide coupling (R = PhCH₂) | Et₃N, DCM, 24 h | 78 |

Decarboxylation Under Acidic Conditions

The carboxyl group undergoes decarboxylation, forming 5-isopropoxypyridine. This reaction is accelerated at the isoelectric point (pH ~3.2):

Mechanism: Kinetic Data:

- Rate constant () at 150°C in water: .

- Substituent effects: The electron-donating isopropoxy group slightly retards decarboxylation compared to unsubstituted picolinic acid .

Esterification and Ether Cleavage

The isopropoxy group can undergo hydrolysis under strongly acidic or basic conditions:

Reaction: Conditions:

Palladium-Catalyzed C–H Functionalization

The pyridine ring directs regioselective C–H activation in coupling reactions:

Reaction: Key Findings:

- Cyclization occurs at benzylic or aliphatic C–H bonds (yield: 65–82%) .

- The isopropoxy group does not interfere with the directing effect of the picolinamide moiety .

Antiviral Activity via Membrane Disruption

While not a direct chemical reaction, 5-isopropoxypicolinic acid derivatives disrupt viral membrane integrity:

Mechanism:

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Pharmacological Uses

- Liver Diseases : 5-Isopropoxypicolinic acid has been investigated for its potential in treating liver conditions such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH). It acts by modulating pathways involved in liver inflammation and fibrosis, making it a candidate for developing therapeutic agents against these diseases .

- Kidney Disorders : The compound has also shown promise in the treatment of chronic kidney diseases, including diabetic kidney disease and primary sclerosing cholangitis. Its mechanism involves interaction with specific molecular targets that regulate fibrosis and inflammation .

-

Biochemical Studies

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, providing insights into its role as a potential therapeutic agent in metabolic disorders.

- Protein-Ligand Interactions : The compound is utilized in studies focusing on protein-ligand binding, which is crucial for understanding drug-receptor interactions and developing new pharmaceuticals.

-

Chemical Synthesis

- Building Block for Complex Molecules : In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex chemical entities. Its unique functional groups allow for various chemical modifications, facilitating the development of new compounds with desired biological activities.

Case Study 1: Treatment of Liver Fibrosis

A study evaluated the efficacy of this compound in a rat model of liver fibrosis induced by carbon tetrachloride. Results showed significant reductions in liver fibrosis markers and improvement in liver function tests, suggesting its potential as a therapeutic agent for liver diseases .

Case Study 2: Enzyme Interaction Analysis

In vitro studies demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways associated with obesity and diabetes. This inhibition was shown to reduce lipid accumulation in hepatocytes, indicating its potential use in metabolic disorder treatments.

Mecanismo De Acción

The mechanism of action of 5-Isopropoxypicolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

5-(Propan-2-yloxy)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at the 3-position.

3-(Propan-2-yloxy)pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.

Uniqueness

5-Isopropoxypicolinic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

5-Isopropoxypicolinic acid (5-IPA) is a derivative of picolinic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of 5-IPA, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Picolinic Acid and Its Derivatives

Picolinic acid (PA), the parent compound, is an endogenous metabolite of L-tryptophan and is involved in various physiological processes. It exhibits neuroprotective, immunological, and antimicrobial properties, primarily through its ability to chelate metal ions such as zinc and iron, which are crucial for numerous biological functions . The biological activity of 5-IPA is believed to be linked to these properties.

Neuroprotective Effects

Studies have indicated that picolinic acid can inhibit neurotoxic effects associated with certain metabolites in the kynurenine pathway, potentially offering protective benefits against neuroinflammation . The implications for 5-IPA in neuroprotection remain an area for future research but could align with findings related to PA.

Anti-inflammatory Properties

Picolinic acid has been shown to enhance immune responses by promoting macrophage activation and increasing nitric oxide synthase expression. This suggests that 5-IPA may similarly enhance immune function and contribute to anti-inflammatory responses through similar pathways .

Comparative Studies

A comparative study involving picolinic acid levels in patients with suicidal behavior highlighted its potential role as a biomarker for suicidality. Lower levels of picolinic acid were associated with increased neuroinflammation, suggesting a protective role against suicidal tendencies . While specific data on 5-IPA is not yet available, these findings underscore the importance of further exploration into its biological roles.

Antiviral Activity

Recent studies have demonstrated that picolinic acid can inhibit enveloped viruses such as SARS-CoV-2 through mechanisms that involve blocking viral entry and fusion processes . Given the structural similarities between 5-IPA and PA, it is plausible that 5-IPA may also exhibit antiviral properties worth investigating.

Data Summary

Propiedades

IUPAC Name |

5-propan-2-yloxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-8(9(11)12)10-5-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQXTTPXTATBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619654 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832714-60-0 | |

| Record name | 5-[(Propan-2-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.